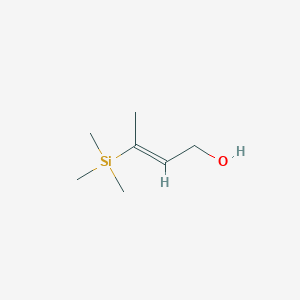

![molecular formula C₂₅H₂₄Cl₂N₄O₆S₂ B1144551 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide CAS No. 1807455-76-0](/img/structure/B1144551.png)

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

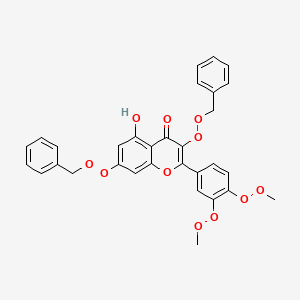

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, also known as 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, is a useful research compound. Its molecular formula is C₂₅H₂₄Cl₂N₄O₆S₂ and its molecular weight is 611.52. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Analysis

Rivaroxaban Impurity H is used in the pharmaceutical industry for the analysis of Rivaroxaban, an anticoagulant drug . Two different ethanol-based RP-HPLC methods have been developed for the assay and quantification of Rivaroxaban related substances in tablets . The methods were validated in accordance with ICH guidelines .

Green Analytical Chemistry

The development of these RP-HPLC methods for Rivaroxaban and its impurities is based on green analytical chemistry (GAC) principles . The aim is to reduce environmental hazards and improve the health of analysts by using environmentally benign chemicals, optimizing energy consumption, and reducing toxic waste .

Quality Control

Rivaroxaban Impurity H is used in quality control laboratories for the analysis of Rivaroxaban tablets . The methods developed are robust and have been confirmed with the Central Composite Face Design of Experiments .

Drug Development

Rivaroxaban Impurity H is used in drug development processes. It is used in the development and validation of RP-HPLC methods for simultaneous estimation of Aspirin and Rivaroxaban in synthetic mixtures .

Research and Education

Rivaroxaban Impurity H is used in research and education. It is used in research studies and for scientific education .

Synthetic Chemistry

Rivaroxaban Impurity H is used in synthetic chemistry. It is used in the development of practical synthetic approaches to related substances of Rivaroxaban .

Mechanism of Action

Target of Action

Rivaroxaban Impurity H, like Rivaroxaban, is likely to target Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting as it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

Rivaroxaban Impurity H is expected to act as a competitive inhibitor of Factor Xa . It binds to both free and clot-bound Factor Xa, preventing the activation of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .

Biochemical Pathways

The primary biochemical pathway affected by Rivaroxaban Impurity H is the coagulation cascade . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, a critical step in blood clot formation . This action can affect downstream effects such as fibrin clot formation and platelet activation .

Pharmacokinetics

Rivaroxaban is rapidly absorbed, reaching maximum plasma concentrations 2-4 hours after intake . Its oral bioavailability is high (80-100%) for the 10 mg tablet . The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects . These properties may be similar for Rivaroxaban Impurity H.

Result of Action

The primary molecular effect of Rivaroxaban Impurity H is the inhibition of Factor Xa, which leads to a decrease in thrombin production . This action at the cellular level disrupts the coagulation cascade, reducing the formation of blood clots .

Action Environment

The action of Rivaroxaban Impurity H, like most drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, gender, and health status . .

properties

IUPAC Name |

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24Cl2N4O6S2/c1-28-22(32)14-36-11-10-30(24(34)19-7-9-21(27)39-19)15-2-4-16(5-3-15)31-13-17(37-25(31)35)12-29-23(33)18-6-8-20(26)38-18/h2-9,17H,10-14H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEMJJHGXGOKPN-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COCCN(C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)COCCN(C1=CC=C(C=C1)N2C[C@@H](OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24Cl2N4O6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rivaroxaban Impurity H | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.